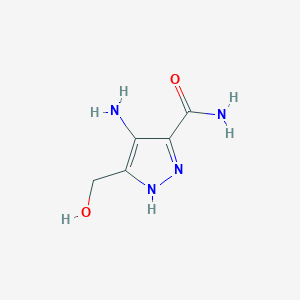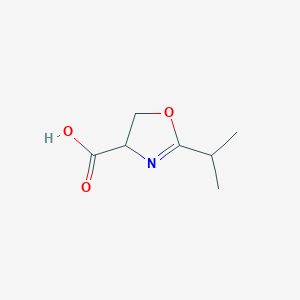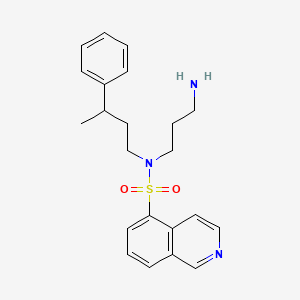![molecular formula C34H48O2P2 B12876836 (R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclopentylphosphine)](/img/structure/B12876836.png)
(R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclopentylphosphine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclopentylphosphine) is a chiral ligand used in various catalytic processes. This compound is known for its ability to facilitate asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds. Its unique structure, featuring two dicyclopentylphosphine groups attached to a biphenyl core, allows it to interact effectively with metal centers, enhancing the selectivity and efficiency of catalytic reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclopentylphosphine) typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a Suzuki coupling reaction between 6-bromo-2-methoxybiphenyl and a suitable boronic acid derivative.
Introduction of Phosphine Groups: The dicyclopentylphosphine groups are introduced via a nucleophilic substitution reaction, where the biphenyl core reacts with dicyclopentylphosphine chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include controlling the temperature, reaction time, and the stoichiometry of reactants.
化学反应分析
Types of Reactions
®-(6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclopentylphosphine) undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide.
Substitution: The compound can participate in substitution reactions where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Substitution: Reagents such as lithium aluminum hydride (LiAlH4) can be used to replace methoxy groups with hydrogen.
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: Depending on the reagent used, the products can vary, but typically include derivatives where the methoxy groups are replaced by other functional groups.
科学研究应用
®-(6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclopentylphosphine) has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicine: It plays a role in the synthesis of pharmaceuticals, particularly those requiring high enantiomeric purity.
Industry: The compound is used in the production of fine chemicals and agrochemicals.
作用机制
The mechanism by which ®-(6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclopentylphosphine) exerts its effects involves its interaction with metal centers in catalytic processes. The phosphine groups coordinate to the metal center, stabilizing the transition state and enhancing the selectivity of the reaction. The biphenyl core provides a rigid framework that helps in maintaining the chiral environment, crucial for asymmetric synthesis.
相似化合物的比较
Similar Compounds
®-BINAP: Another chiral ligand used in asymmetric catalysis, but with a different structure.
®-SEGPHOS: Similar in function but has a different backbone structure.
Uniqueness
®-(6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclopentylphosphine) is unique due to its specific combination of biphenyl core and dicyclopentylphosphine groups, which provide a balance of rigidity and flexibility, enhancing its effectiveness in catalytic processes.
属性
分子式 |
C34H48O2P2 |
|---|---|
分子量 |
550.7 g/mol |
IUPAC 名称 |
dicyclopentyl-[2-(2-dicyclopentylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]phosphane |
InChI |
InChI=1S/C34H48O2P2/c1-35-29-21-11-23-31(37(25-13-3-4-14-25)26-15-5-6-16-26)33(29)34-30(36-2)22-12-24-32(34)38(27-17-7-8-18-27)28-19-9-10-20-28/h11-12,21-28H,3-10,13-20H2,1-2H3 |
InChI 键 |
GJEOAGMHWZMPMO-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=CC=C1)P(C2CCCC2)C3CCCC3)C4=C(C=CC=C4P(C5CCCC5)C6CCCC6)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-(1H-Benzo[d][1,2,3]triazol-1-yl)propyl)-2-formylbenzamide](/img/structure/B12876758.png)


![3,4-Pyrrolidinediol, 2-[2-(phenylamino)ethyl]-, (2R,3S,4R)-](/img/structure/B12876784.png)



![1-Methyl-2-[(4-methylbenzene-1-sulfonyl)methyl]-1H-pyrrole](/img/structure/B12876809.png)
![2-Ethoxybenzo[d]oxazol-4-amine](/img/structure/B12876821.png)
![(1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum](/img/structure/B12876824.png)
![(1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum](/img/structure/B12876832.png)


